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Introduction to Celastrol and Rationale for Nano-
Delivery

Celastrol (also known as tripterine), a quinone methide triterpene extracted from the root of Tripterygium

wilfordii (Thunder God Vine), has garnered significant research interest due to its potent anti-inflammatory,

anti-autoimmune, anti-cancer, anti-oxidant, and neuroprotective activities [1] [2]. Despite its broad

therapeutic potential, the clinical translation of celastrol is severely hindered by several inherent limitations,

primarily its poor aqueous solubility (approximately 13.25 µg/mL at 37°C), low oral bioavailability

(absolute bioavailability ~17.06% in rats), and dose-limiting systemic toxicities including hepatotoxicity,

cardiotoxicity, and nephrotoxicity [1] [3] [4]. Nano-delivery systems have emerged as a powerful strategy to

overcome these challenges by improving solubility, enhancing bioavailability, enabling tumor targeting via

the Enhanced Permeability and Retention (EPR) effect, and reducing off-target organ toxicity [5] [4].

Key Nano-Formulation Strategies and Characterization
Data

The table below summarizes the primary types of nano-delivery systems developed for celastrol, their key

characteristics, and reported therapeutic applications.
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Table 1: Overview of Celastrol Nano-Delivery Systems and Their Applications

Nanocarrier
Type

Key
Composition

Particle
Size
(nm)

Therapeutic
Application

Key Outcome/Advantage

Polymeric
NPs [6]

Poly(ε-

caprolactone)
(PCL), Pluronic

F-127

~200-300 Prostate Cancer Dose-dependent cytotoxicity

(IC₅₀ < 2 µM); modulation of
apoptotic proteins.

Polymeric
Micelles [1]

Various

amphiphilic
copolymers

~14-90 Cancer,

Rheumatoid
Arthritis,

Atherosclerosis

Improved solubility; targeted

delivery to inflammatory sites;
inhibition of NF-κB.

Lipid-Based
Carriers [1] [7]

Lipids,

phospholipids,
cholesterol

~50 Ovarian Cancer,

Atherosclerosis

Active tumor targeting (e.g.,

via transferrin); promotion of
lipophagy and reverse

cholesterol transport.

Recombinant
HDL [7]

Apolipoprotein A-I

mimetic peptide
(D4F), lipids

~80-100 Early

Atherosclerosis

Active targeting to scavenger

receptor BI (SR-BI) on foam
cells; excellent

biocompatibility.

Self-
Assembled
NPs [8]

Celastrol only

(solvent/anti-
solvent)

50-900

(tunable)

Cancer (e.g.,

Breast Cancer)

Simple, carrier-free

preparation; enhanced tumor
accumulation; reduced

systemic toxicity.

ER-Targeting
NPs [9]

PLGA, DSPE-

PEG-TSE

~150-200 Melanoma

Immunotherapy

Specific endoplasmic

reticulum targeting; induces
immunogenic cell death

(ICD).

Detailed Experimental Protocols
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Protocol: Preparation of Celastrol-Loaded Poly(ε-Caprolactone)
Nanoparticles (CL-NPs)

This protocol is adapted from the method used by Sanna et al. for prostate cancer applications [6].

3.1.1 Materials and Reagents

Celastrol (≥ 98% purity)
Poly(ε-caprolactone) (PCL)

Pluronic F-127
Acetonitrile (HPLC grade)

Deionized water

3.1.2 Formulation Procedure

Organic Phase Preparation: Dissolve 47.5 mg of PCL and 2.5 mg of celastrol in 3 mL of

acetonitrile.
Aqueous Phase Preparation: Pour 20 mL of an aqueous solution of Pluronic F-127 (1% w/w) into a

glass beaker under gentle magnetic stirring.
Nanoprecipitation: Using a syringe pump or pipette, add the organic phase dropwise (e.g., 1

mL/min) into the aqueous phase.
Organic Solvent Removal: Stir the resulting nanoparticle suspension continuously at 265.5× g for 4-

6 hours at room temperature to allow complete evaporation of acetonitrile.
Purification: Centrifuge the suspension at 2,655× g for 5 minutes. Discard the supernatant

containing unencapsulated celastrol and re-suspend the pellet in deionized water. Repeat this
washing step three times.

Storage: The purified CL-NPs can be stored as a suspension at 4°C for short-term use or lyophilized
for long-term storage.

3.1.3 Characterization and Quality Control

Particle Size and PDI: Analyze the aqueous suspension of CL-NPs using dynamic light scattering
(DLS). The expected size is 200-300 nm with a PDI < 0.3.

Zeta Potential: Measure using electrophoretic light scattering. Expected value is approximately -25
mV.

Drug Loading and Encapsulation Efficiency (EE):
Dissolve 1 mg of lyophilized NPs in 1 mL of acetonitrile.

Filter through a 0.2 µm syringe filter.
Quantify celastrol concentration by UV-Vis spectroscopy at 422 nm and calculate using a pre-

established calibration curve.
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Typical Results: EE% > 80%; Drug Loading Content ~5% [6].

Protocol: Formulation of Celastrol-Loaded Recombinant HDL
(CEL-rHDL) for Atherosclerosis

This protocol is adapted from Wang et al. for targeted delivery to macrophage foam cells [7].

3.2.1 Materials and Reagents

Celastrol (CEL)
Egg phospholipid, Glycerol trioleate, Cholesteryl oleate, Cholesterol

D4F peptide (Apo A-I mimetic peptide)
Sodium deoxycholate

Tris-HCl buffer (0.02 M, pH 8.0)
Methanol/Chloroform (1:1 v/v)

3.2.2 Formulation Procedure

Lipid Film Formation:
Dissolve 45 mg egg phospholipid, 15 mg glycerol trioleate, 20 mg cholesteryl oleate, 10 mg

cholesterol, and 3.5 mg CEL in 15 mL methanol/chloroform (1:1) in a round-bottom flask.
Evaporate the organic solvent using a rotary evaporator at 45°C and 60 rpm to form a thin, dry

lipid film on the flask walls.
Hydration and Dispersion:

Add 15 mL of Tris-HCl buffer containing sodium deoxycholate to the flask.
Rotate the flask for 1 hour at 45°C to hydrate the film.

Vortex the mixture for 15 minutes and then sonicate in an ice bath (pulse cycle: 5 s on, 5 s off
for 5 minutes total) to form a uniform CEL-nano lipid carrier (NLC) suspension.

Filter the suspension through a 0.22 µm sterile filter.
rHDL Assembly via Sodium Deoxycholate Incubation:

Incubate the CEL-NLC suspension with the D4F peptide at a specific lipid-to-peptide ratio.
Dialyze the mixture against Tris-HCl buffer to remove sodium deoxycholate, triggering the self-

assembly of the CEL-rHDL complex.

3.2.3 Characterization

Size and Zeta Potential: ~80-100 nm, negative zeta potential.

Targeting Efficiency: Validate specific binding to SR-BI receptors on foam cells using competitive
binding assays [7].
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Protocol: Self-Assembly of Celastrol Nanoparticles (Anti-Solvent
Method)

This simple, carrier-free protocol is adapted from Liu et al. [8].

3.3.1 Materials

Celastrol (≥98%)
Good solvents: DMSO, Ethanol, THF, Pyridine

Poor solvent: Deionized water or PBS (pH 7.4)

3.3.2 Formulation Procedure

Prepare a celastrol stock solution in a chosen good solvent (e.g., DMSO) at a known concentration.

Under rapid stirring (e.g., magnetic stirrer at 1000 rpm), quickly add the celastrol solution to a larger
volume of poor solvent (water or PBS). The typical volume ratio of poor solvent to good solvent is

10:1.
Continue stirring for 30-60 minutes to allow nanoparticle formation.

Optionally, remove the organic solvent and concentrate the nanoparticles via dialysis or centrifugal
filtration.

3.3.3 Key Parameters

Particle Size Control: Size can be tuned from 50 nm to 900 nm by varying the type of good solvent
or the initial concentration of celastrol [8].

Characterization: Use DLS, SEM, and TEM to confirm the formation of spherical, uniform
nanoparticles.

Mechanisms of Action and Therapeutic Pathways

The therapeutic efficacy of nano-formulated celastrol is mediated through the modulation of key cellular

signaling pathways. The diagram below illustrates the primary molecular mechanisms involved in its anti-

cancer and anti-inflammatory effects.
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Anti-Cancer Mechanisms

Anti-Inflammatory & Immunomodulatory Mechanisms

Celastrol

Inhibition of NF-κB pathway Inhibition of PI3K/Akt/mTOR Induction of ER Stress Cell Cycle Arrest Inhibition of NLRP3 Inflammasome Suppression of Pro-inflammatory Cytokines Modulation of Immune Cell Signaling Activation of Lipophagy/Autophagy

Induction of Apoptosis

Caspase-3 Activation
(BCL-2 ↓, BAX ↑)

 Immunogenic
Cell Death

TNF-α, IL-1β, IL-6 ↓ Th1/Th17 Response ↓ Lipid Droplet Degradation
(LC3-II ↑, p62 ↓)

Click to download full resolution via product page

Diagram 1: Key signaling pathways modulated by celastrol in cancer and inflammatory diseases. Nano-

delivery enhances the engagement of these targets by improving celastrol bioavailability and facilitating

organelle-specific delivery (e.g., ER targeting [9]).

The experimental workflow for developing and evaluating a celastrol nano-formulation, from preparation to

in vivo validation, is outlined below.

1. Formulation Preparation
(Nanoprecipitation, Thin Film, etc.)

2. Physicochemical Characterization
(DLS, TEM, Zeta Potential, EE%)

3. In Vitro Release Study
(Dialysis in PBS at 37°C)

4. Cellular Uptake & Cytotoxicity
(Confocal Microscopy, MTT Assay)

5. Mechanism & Pathway Analysis
(Western Blot, RNA-seq, Flow Cytometry)

6. In Vivo Efficacy & Toxicity
(Tumor volume, Toxicity markers, Biodistribution)

Click to download full resolution via product page

Diagram 2: General workflow for the development and evaluation of celastrol nano-delivery systems.
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Critical Data and Technical Considerations

Table 2: Key Quantitative Findings from Celastrol Nano-Formulation Studies

Formulation Model System Key Efficacy Metric
Key Toxicity/Safety
Finding

PCL Nanoparticles
[6]

Prostate Cancer

Cells (PC3,
LNCaP)

IC₅₀ < 2 µM; Enhanced

cytotoxicity vs. free drug at
low/medium doses.

Improved tolerability

expected due to
encapsulation; no direct

data provided.

Nucleic Acid
Aptamer-Celastrol
Conjugate (NACC)
[3] [10]

Pancreatic Cancer

(PANC-1 cells & in
vivo)

IC₅₀: 70 nM (48h) vs. 200

nM for free drug. Significant
tumor growth suppression.

Selective tumor targeting;

reduced accumulation in
liver and kidney.

Self-Assembled
Celastrol NPs [8]

Breast Cancer

(MCF-7 cells & in
vivo)

Enhanced anti-cancer

efficacy in vitro. Significant
tumor growth inhibition in

vivo.

Reduced systemic

toxicity; mice tolerated
lethal dosage when

formulated as NPs.

CEL-rHDL [7] Atherosclerosis (in

vitro & in vivo)

Decreased lipid storage in

foam cells via lipophagy
activation. Promoted

reverse cholesterol
transport.

Mitigated off-target

toxicity due to active
targeting to foam cells.

ER-Targeting NPs
(TSE-CEL/NP) [9]

Melanoma
(B16F10 cells & in

vivo)

Induced immunogenic cell
death (ICD). Activated DCs

and CD8+ T cells. Strong
anti-tumor immune

response.

Targeted delivery to ER
reduces unintended side

effects.

Conclusion and Future Perspectives
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Nano-delivery systems present a viable and promising strategy to overcome the major pharmacokinetic and

toxicity challenges associated with celastrol. As detailed in these application notes, a variety of platforms—

including polymeric nanoparticles, lipid-based carriers, and innovative self-assembled systems—have

successfully enhanced celastrol's solubility, bioavailability, and therapeutic index in preclinical models for

cancer, inflammatory diseases, and atherosclerosis [1] [4] [7]. The future clinical translation of these

formulations will hinge on scaling up manufacturing processes under Good Manufacturing Practice (GMP)

conditions, conducting comprehensive regulatory safety and toxicology studies, and designing targeted

clinical trials that leverage the specific advantages of each nano-delivery platform.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Application Notes and Protocols for Celastrol Nano-Delivery

Systems]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548363#celastrol-nano-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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